molecular formula C18H22N6O2 B10986445 N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10986445
M. Wt: 354.4 g/mol
InChI Key: OCPAEJWURKJCHY-UHFFFAOYSA-N
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Description

N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a carboxamide-linked 2-(benzylamino)-2-oxoethyl moiety. This structure combines aromatic (pyrimidine, benzyl) and heterocyclic (piperazine) elements, which are common in bioactive molecules targeting enzymes or receptors. The compound is synthesized via multi-step organic reactions, including deprotection of tert-butoxycarbonyl (t-Boc) groups (as seen in ) and coupling of activated intermediates such as chloroacetyl derivatives (e.g., ). Its molecular formula is C₁₉H₂₂N₆O₂, with a molecular weight of 374.4 g/mol .

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O2/c25-16(21-13-15-5-2-1-3-6-15)14-22-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,21,25)(H,22,26)

InChI Key

OCPAEJWURKJCHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction yields. Polar aprotic solvents like 1,4-dioxane or DMF are preferred for S<sub>N</sub>Ar and amination reactions due to their ability to stabilize transition states. Diisopropylethylamine (DIPEA) is commonly used as a non-nucleophilic base to scavenge HCl byproducts, with molar ratios of 4:1 (base:substrate) proving optimal.

Temperature and Catalysis

Buchwald–Hartwig amination requires elevated temperatures (120–160°C) and microwave assistance to achieve full conversion within 8 hours. Palladium-based catalysts (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) with Xantphos ligands enhance coupling efficiency, particularly for sterically hindered amines.

Purification Strategies

Crude products are purified via silica gel chromatography using gradient elution (40% → 60% ethyl acetate/pentane). Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl<sub>3</sub>): Key signals include δ 8.03 (br s, NH), 7.34–7.12 (m, benzyl aromatic protons), and 3.72–3.55 (m, piperazine CH<sub>2</sub>). 13C NMR confirms the carboxamide carbonyl at δ 164.66 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) matches the molecular ion [C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>2</sub> + H]<sup>+</sup> at m/z 396.2387 (calculated 396.2394).

Purity Assessment

HPLC analysis with a C18 column (ACN/H<sub>2</sub>O gradient) reveals a single peak at 6.2 minutes, confirming >99% purity.

Scale-Up Considerations

Challenges in Large-Scale Synthesis

Scale-up introduces challenges such as prolonged reaction times and byproduct formation. For instance, the Buchwald–Hartwig amination requires careful temperature control to prevent catalyst decomposition.

Industrial Adaptations

Kilogram-scale syntheses employ continuous flow reactors to improve heat transfer and reduce reaction times. Ethyl acetate is substituted for DCM in carboxamide formation to meet environmental regulations.

Comparative Analysis with Analogous Compounds

N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibits distinct synthetic challenges compared to its analogues. For example, replacing the benzyl group with a cyclopentylamino moiety (as in) reduces steric hindrance but necessitates lower reaction temperatures. Similarly, substituting the pyrimidine ring with a pyridine scaffold (as in compound 3 ) alters electronic properties, requiring adjusted catalyst loadings.

StepReagents/ConditionsYield (%)Purity (%)
S<sub>N</sub>ArDIPEA, DMF, 90°C, 12 h7895
Buchwald–HartwigPd(OAc)<sub>2</sub>, Xantphos, μW, 160°C5298
Carboxamide FormationPOCl<sub>3</sub>, DCM, rt, 4 h8599

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological properties, making it a candidate for treating several diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of piperazine have shown promise in inhibiting kinases that are crucial for cancer cell survival .
  • Antiviral Effects : Some studies suggest that pyrimidine derivatives can interfere with viral replication processes, making them potential candidates for antiviral therapies .
  • Neurological Applications : The piperazine moiety is known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a piperazine derivative structurally related to N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. The results demonstrated significant inhibition of tumor growth in xenograft models, attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of similar pyrimidine-based compounds against influenza viruses. The study found that these compounds effectively inhibited viral replication in vitro, suggesting their potential use as therapeutic agents during viral outbreaks .

Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant tumor growth inhibition; apoptosis induction
Antiviral ActivityEffective inhibition of influenza virus replication
Neurological EffectsPotential modulation of neurotransmitter systems for anxiety treatment

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

  • N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide (CAS 1351702-59-4): This analog replaces the benzyl group with a phenylpiperazine moiety. No biological data are reported, but the structural similarity suggests possible kinase or neurotransmitter receptor interactions .
  • N-(2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide (CAS 1282140-40-2): Incorporates a 3-chlorophenyl group on piperazine and an acetylamino-phenyl substituent. The chlorine atom enhances lipophilicity (ClogP ≈ 3.2), which may improve membrane permeability compared to the parent compound .

Modifications to the Pyrimidine Ring

  • N-Benzyl-4-(pyridin-2-yl)piperazine-1-carbothioamide (CAS 454230-46-7): Replaces pyrimidine with pyridine and substitutes carboxamide with carbothioamide. protease inhibition) .

Benzylamino-Oxoethyl Derivatives

Scaffold Variations

  • (E)-N-(1-(2-(Benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(4-methoxyphenyl)acrylamide hydrochloride (9a): Features a piperidine ring instead of piperazine and adds a methoxyphenyl acrylamide group. The hydrochloride salt improves aqueous solubility (melting point 256.7–257.5°C) and may enhance bioavailability in oral formulations .
  • Ortho-substituted N-(4-(2-(Benzylamino)-2-oxoethyl)phenyl)benzamides (): Retains the benzylamino-oxoethyl chain but attaches it to a benzamide-phenyl scaffold. These compounds exhibit antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM), suggesting the benzylamino-oxoethyl motif contributes to kinase inhibition .

Functional Group Comparisons

Carboxamide vs. Carbodithioate

  • 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) :
    Replaces carboxamide with carbodithioate, introducing sulfur atoms. This modification increases MAO-A inhibitory activity (IC₅₀ = 23.10 µM) due to enhanced electron-withdrawing effects and metal coordination capacity .

Structure-Activity Relationship (SAR) Insights

Compound Key Structural Feature Biological Activity Reference
Target compound Benzylamino-oxoethyl + pyrimidinyl-piperazine Unknown (predicted kinase modulation)
9a () Piperidine core + methoxyphenyl acrylamide Neuroprotective effects (in vitro)
A2-A6 () Quinazolinone-piperazine hybrids Anticancer (variable IC₅₀ based on substituents)
2j () Carbodithioate group MAO-A inhibition (IC₅₀ = 23.10 µM)

Key Observations :

  • Lipophilicity : Chlorine or trifluoromethyl substituents (e.g., b) improve cellular uptake but may increase toxicity .
  • Hydrogen Bonding : Carboxamide groups enhance binding to ATP pockets in kinases, while carbothioamides favor metal-dependent enzymes .

Biological Activity

N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a piperazine ring and a pyrimidine moiety. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The presence of the benzylamino and oxoethyl groups contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 34 to 100 µM in tumor models, indicating their potential as chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation. Compounds with similar piperazine structures have been shown to disrupt cellular signaling pathways critical for tumor growth .

Metabolic Activity

Research has highlighted the compound's protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress:

  • β-cell Protection : A study demonstrated that analogs of this compound can protect β-cells from ER stress-induced apoptosis, with some derivatives achieving an EC50 as low as 0.1 µM . This suggests potential applications in diabetes treatment.

Case Study 1: Anticancer Efficacy

In a comparative study, several piperazine derivatives were tested against breast cancer cell lines (MDA-MB 231 and U-87 MG). The most active compound exhibited an IC50 value of approximately 39 µM, outperforming standard treatments like Albendazole (ABZ) which had an IC50 of 83 µM in similar assays. The study concluded that modifications in the piperazine structure significantly enhance anticancer efficacy .

Case Study 2: β-cell Survival

Another study focused on the protective effects of a series of benzamide derivatives on pancreatic cells under ER stress conditions. The most potent derivative showed complete protection at concentrations around 6 µM, indicating that structural variations can lead to significant improvements in bioactivity .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cell LineReference
Compound A34MDA-MB 231
Compound B39U-87 MG
Compound C>100MDA-MB 231
ABZ83MDA-MB 231

Table 2: β-cell Protective Activity

Compound NameEC50 (µM)Maximal Activity (%)Reference
WO5m0.1100
Compound D5~90

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Piperazine couplingEDCI, DMF, 70°C7592
Amide formationDCC, CH₂Cl₂, RT6889

How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinyl and benzylamino groups. Pyrimidine protons appear as doublets (δ 8.3–8.6 ppm), while benzyl CH₂ resonates at δ 4.2–4.5 ppm .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₇O₂: 404.1934) .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group) reveals bond angles and torsional strain in the piperazine ring. For example, C–N–C angles average 118.5°, critical for conformational stability .

Advanced Research Questions

What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Targeted Modifications :
    • Pyrimidine Substitution : Replace pyrimidin-2-yl with pyridin-2-yl to assess selectivity for kinase vs. GPCR targets .
    • Benzylamino Chain : Introduce electron-withdrawing groups (e.g., -Cl) to evaluate hydrophobicity effects on membrane permeability .
  • Assays :
    • In vitro Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for dopamine D3 receptors) .
    • Enzyme Inhibition : IC₅₀ measurements using fluorescence-based kinase assays .

How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardization : Replicate assays under identical conditions (e.g., cell line, ATP concentration for kinase studies) to isolate variables .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in assay pH or temperature .

What computational methods are used to predict binding interactions, and how do they align with experimental data?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model compound binding to the ATP pocket of kinases. Key interactions include hydrogen bonds between the pyrimidine N and kinase hinge residues (e.g., Glu87 in p38 MAPK) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate robust binding, validated by SPR (surface plasmon resonance) data .

What are the challenges in designing selective inhibitors based on this scaffold?

Methodological Answer:

  • Selectivity Hurdles :
    • Kinase Off-Targets : The pyrimidine moiety may bind conserved ATP pockets across kinases. Mitigate by introducing bulky substituents (e.g., tert-butyl) to sterically block non-target kinases .
    • GPCR Cross-Reactivity : Piperazine derivatives often interact with serotonin/dopamine receptors. SAR-guided truncation of the benzylamino chain reduces affinity for 5-HT₂A receptors .

Q. Table 2: Selectivity Profiles of Analogues

Compound ModificationTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
Parent Compound12 (Kinase X)450 (GPCR Y)37.5
tert-Butyl Substituent15 (Kinase X)>10,000 (GPCR Y)>666

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